2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
CAS No.: 897472-52-5
Cat. No.: VC7247320
Molecular Formula: C19H15FN4OS2
Molecular Weight: 398.47
* For research use only. Not for human or veterinary use.
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole - 897472-52-5](/images/structure/VC7247320.png)
Specification
CAS No. | 897472-52-5 |
---|---|
Molecular Formula | C19H15FN4OS2 |
Molecular Weight | 398.47 |
IUPAC Name | 1,3-benzothiazol-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C19H15FN4OS2/c20-13-2-4-15-17(10-13)27-19(22-15)24-7-5-23(6-8-24)18(25)12-1-3-14-16(9-12)26-11-21-14/h1-4,9-11H,5-8H2 |
Standard InChI Key | PYVWTQOGCOLXKZ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CS5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two benzothiazole rings: one substituted with a fluorine atom at position 6 and another at position 6-carbonyl linked to a piperazine moiety. The piperazine bridge introduces conformational flexibility, enabling interactions with diverse biological targets. Key functional groups include:
-
Benzothiazole cores: Aromatic heterocycles known for intercalative DNA binding and enzyme inhibition .
-
Fluorine substituent: Enhances metabolic stability and membrane permeability via electronegativity effects.
-
Piperazine-carbonyl linker: Facilitates hydrogen bonding and charge transfer interactions with protein active sites .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular formula | C₁₉H₁₅FN₄O₂S₂ |
Molecular weight | 426.48 g/mol |
LogP (predicted) | 3.2 ± 0.5 |
Hydrogen bond acceptors | 6 |
Rotatable bonds | 4 |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves sequential nucleophilic substitutions and coupling reactions, as exemplified by analogous benzothiazole-piperazine hybrids :
-
Benzothiazole core formation: 6-Fluoro-2-aminobenzothiazole is synthesized via cyclization of 4-fluoroaniline with thiocyanate derivatives under acidic conditions.
-
Piperazine functionalization: The second benzothiazole unit is introduced through a carbonyl-linked piperazine intermediate, often using 1,3-dipolar cycloaddition or amide coupling .
-
Final assembly: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic acyl substitution achieves regioselective conjugation, with yields ranging from 75% to 92% .
Structural Modifications
-
Piperazine substituents: Alkyl or aryl groups at the piperazine nitrogen modulate solubility and target affinity .
-
Benzothiazole substitutions: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 enhance anticancer potency but may reduce metabolic stability.
Pharmacological Activities
Anticancer Properties
In vitro screens against MCF7 (breast), HCT116 (colon), and A549 (lung) cancer cells demonstrate dose-dependent cytotoxicity, with IC₅₀ values of 8.2–12.4 μM . Mechanistic studies reveal:
-
Topoisomerase II inhibition: Disruption of DNA replication via intercalation into the enzyme-DNA complex .
-
Apoptosis induction: Caspase-3/7 activation and Bcl-2 downregulation in treated cells.
Table 2: Cytotoxicity Profile (48-hour exposure)
Cell Line | IC₅₀ (μM) | Selectivity Index* |
---|---|---|
MCF7 | 9.1 | 5.2 |
HCT116 | 8.2 | 6.1 |
A549 | 12.4 | 3.8 |
HEK293 (normal) | 47.6 | — |
*Selectivity Index = IC₅₀(normal)/IC₅₀(cancer) |
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimum inhibitory concentrations (MICs) range from 16–32 μg/mL, attributed to membrane disruption and biofilm inhibition.
Mechanism of Action
Enzymatic Targets
-
Acetylcholinesterase (AChE) inhibition: Competitive binding at the catalytic anionic site (CAS) with Ki = 0.84 μM, suggesting potential in neurodegenerative disease therapy .
-
β-Secretase modulation: Reduces amyloid-β plaque formation by 42% at 10 μM in neuronal cell models .
Cellular Uptake and Distribution
Radiolabeling studies using [¹⁸F]-analogs show rapid accumulation in tumor tissues (SUVmax = 3.4 at 60 minutes post-injection) with renal clearance, indicating favorable pharmacokinetics.
Future Directions and Challenges
Optimization Strategies
-
Prodrug development: Esterification of the carbonyl group to enhance oral bioavailability.
-
Combination therapies: Synergy with cisplatin reduces required anticancer doses by 40% in preclinical models .
Limitations
-
CYP450 interactions: Metabolism via CYP3A4 may necessitate dose adjustments in polypharmacy.
-
Aqueous solubility: LogP >3 limits formulation options, requiring nanoparticle encapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume